molecular formula C13H13NO3S B8520746 4-(4-Methoxyphenyl)sulfonylaniline CAS No. 17078-72-7

4-(4-Methoxyphenyl)sulfonylaniline

Cat. No.: B8520746
CAS No.: 17078-72-7
M. Wt: 263.31 g/mol
InChI Key: YYLYFXLKPZKSKS-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)sulfonylaniline is a sulfonylaniline derivative characterized by a sulfonyl (-SO₂-) bridge linking two aromatic rings. The para-substituted methoxy (-OCH₃) group on one phenyl ring and the aniline (-NH₂) group on the other define its structure (IUPAC name: 4-[(4-methoxyphenyl)sulfonyl]aniline). Its methoxy substituent enhances electron-donating properties, which may influence solubility, reactivity, and intermolecular interactions compared to analogs with different substituents.

Properties

CAS No.

17078-72-7

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfonylaniline

InChI

InChI=1S/C13H13NO3S/c1-17-11-4-8-13(9-5-11)18(15,16)12-6-2-10(14)3-7-12/h2-9H,14H2,1H3

InChI Key

YYLYFXLKPZKSKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dapsone (4,4'-Diaminodiphenyl Sulfone)

  • Structure: Replaces the methoxy group in 4-(4-Methoxyphenyl)sulfonylaniline with an amino (-NH₂) group.
  • Properties: Molecular Formula: C₁₂H₁₂N₂O₂S (vs. C₁₃H₁₃NO₃S for the target compound) . Biological Activity: Dapsone is a well-known antileprotic and antibacterial agent due to its dual amino groups, which facilitate interactions with bacterial dihydropteroate synthase . Solubility: The amino groups in Dapsone improve water solubility compared to the methoxy variant, which is more lipophilic.
  • Key Difference : The methoxy group in this compound reduces hydrogen-bonding capacity but may enhance membrane permeability.

4-Methyldiphenylamine (CAS 620-84-8)

  • Structure : Lacks the sulfonyl bridge; features a methyl (-CH₃) group on one phenyl ring.
  • Properties: Molecular Formula: C₁₃H₁₃N (vs. C₁₃H₁₃NO₃S for the target compound) . Applications: Used as an antioxidant in industrial lubricants. The absence of the sulfonyl group reduces polarity and thermal stability compared to sulfonylanilines.

2-(4-Methylphenyl)sulfonyl-N-phenylaniline (CAS 52914-18-8)

  • Structure : A positional isomer with a methyl group on the sulfonyl-linked phenyl ring and substitution at the 2-position.
  • Properties: Molecular Formula: C₁₉H₁₇NO₂S . Synthesis: Likely synthesized via nucleophilic substitution or Suzuki coupling, similar to methods for this compound .
  • Key Difference : The 2-substitution may sterically hinder intermolecular interactions, reducing crystallinity compared to the para-substituted target compound.

4-Methoxy-N-phenylbenzenesulfonamide

  • Structure : Replaces the aniline (-NH₂) group in the target compound with a phenylamine (-NHPh) moiety.
  • Properties :
    • Solubility : The bulkier phenylamine group decreases solubility in polar solvents compared to the aniline derivative .
    • Applications : Used as an intermediate in agrochemical synthesis.
  • Key Difference: The absence of a free amino group limits its utility in reactions requiring primary amines, such as diazotization.

Comparative Data Table

Compound Molecular Formula Key Substituents Biological Activity Key Structural Difference
This compound C₁₃H₁₃NO₃S -OCH₃, -NH₂ Understudied (potential drug intermediate) Reference compound
Dapsone C₁₂H₁₂N₂O₂S -NH₂, -NH₂ Antileprotic, antibacterial Amino vs. methoxy substituent
4-Methyldiphenylamine C₁₃H₁₃N -CH₃ Industrial antioxidant No sulfonyl group
2-(4-Methylphenyl)sulfonyl-N-phenylaniline C₁₉H₁₇NO₂S -CH₃ (2-position) Synthetic intermediate Positional isomerism

Notes and Limitations

  • Data Gaps : Melting points, solubility, and detailed spectral data for this compound are absent in the provided evidence, necessitating experimental characterization.
  • Future Directions : Comparative studies on sulfonylaniline derivatives could explore substituent effects on drug metabolism and material properties.

Q & A

Q. What computational tools best predict the pharmacokinetic properties of this compound?

  • Methodology : Use QSAR models (e.g., SwissADME) to estimate LogP (~2.5), bioavailability, and CYP450 interactions. Validate with in vitro hepatocyte assays .

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